molecular formula C17H19N5O6 B12394488 8-(Phenylmethoxy)guanosine

8-(Phenylmethoxy)guanosine

Cat. No.: B12394488
M. Wt: 389.4 g/mol
InChI Key: RNSGUQLXDMZREX-BWIWHEPQSA-N
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Description

8-(Phenylmethoxy)guanosine is a guanosine analog, which means it is structurally similar to guanosine, a nucleoside that is a building block of RNA. This compound has garnered interest due to its potential immunostimulatory activity and antiviral effects. It functions by activating Toll-like receptor 7 (TLR7), which plays a crucial role in the immune response .

Preparation Methods

The synthesis of 8-(Phenylmethoxy)guanosine typically involves the modification of guanosine at the 8-position with a phenylmethoxy group. The synthetic route generally includes the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of guanosine are protected using silyl or acyl protecting groups.

    Introduction of Phenylmethoxy Group: The protected guanosine is then reacted with a phenylmethoxy reagent under suitable conditions to introduce the phenylmethoxy group at the 8-position.

    Deprotection: The protecting groups are removed to yield this compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as scaling up the reaction conditions to accommodate larger quantities .

Chemical Reactions Analysis

8-(Phenylmethoxy)guanosine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

8-(Phenylmethoxy)guanosine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(Phenylmethoxy)guanosine involves the activation of Toll-like receptor 7 (TLR7). This activation leads to the induction of type I interferons, which are crucial for antiviral defense. The compound’s interaction with TLR7 triggers a signaling cascade that results in the production of cytokines and other immune mediators, enhancing the body’s immune response .

Comparison with Similar Compounds

8-(Phenylmethoxy)guanosine can be compared with other guanosine analogs such as:

The uniqueness of this compound lies in its specific activation of TLR7 and its potential immunostimulatory and antiviral effects, which are not as pronounced in other similar compounds .

Properties

Molecular Formula

C17H19N5O6

Molecular Weight

389.4 g/mol

IUPAC Name

2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one

InChI

InChI=1S/C17H19N5O6/c18-16-20-13-10(14(26)21-16)19-17(27-7-8-4-2-1-3-5-8)22(13)15-12(25)11(24)9(6-23)28-15/h1-5,9,11-12,15,23-25H,6-7H2,(H3,18,20,21,26)/t9-,11?,12+,15-/m1/s1

InChI Key

RNSGUQLXDMZREX-BWIWHEPQSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=NC3=C(N2[C@H]4[C@H](C([C@H](O4)CO)O)O)N=C(NC3=O)N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC3=C(N2C4C(C(C(O4)CO)O)O)N=C(NC3=O)N

Origin of Product

United States

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